molecular formula C9H7Cl2N B13263423 7-Chloroisoquinoline hydrochloride

7-Chloroisoquinoline hydrochloride

Cat. No.: B13263423
M. Wt: 200.06 g/mol
InChI Key: PSZVOVMSPPUCPW-UHFFFAOYSA-N
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Description

7-Chloroisoquinoline hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives, including this compound, are known for their significant biological activities and are used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-Chloroisoquinoline hydrochloride, can be achieved through several methods. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, alkoxides

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Chloroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making it a valuable tool in drug discovery .

Properties

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

7-chloroisoquinoline;hydrochloride

InChI

InChI=1S/C9H6ClN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-6H;1H

InChI Key

PSZVOVMSPPUCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)Cl.Cl

Origin of Product

United States

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